C6H6Cl2N2S\text{C}_6\text{H}_6\text{Cl}_2\text{N}_2\text{S}C6H6Cl2N2S
, has been investigated in various fields. Here are six unique applications:Scientific Field: Organic chemistry.
Methods: The compound is incorporated into the catalyst structure during its synthesis.
Results: These catalysts exhibit unique reactivity and selectivity in various organic transformations.
Scientific Field: Coordination chemistry.
Methods: The compound is mixed with the metal precursor under appropriate conditions.
Results: The resulting complexes can serve as precursors for catalytic or materials applications.
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 195.070 g/mol. It is classified as a pyrimidine derivative, which is a type of heterocyclic compound containing nitrogen atoms in its ring structure. The compound features two chlorine atoms at the 4 and 6 positions, a methyl group at the 5 position, and a methylthio group at the 2 position. Its unique structure contributes to its potential biological and chemical applications .
There is no current information available on the specific mechanism of action of 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine. However, the presence of the pyrimidine ring suggests potential for interaction with biological systems, as this structure is involved in fundamental cellular processes []. Further research is needed to elucidate its potential biological activity.
The reactivity of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine can be explored through various chemical transformations. Notably, it can undergo nucleophilic substitutions due to the presence of the electrophilic chlorine atoms. For instance, reactions with nucleophiles such as amines or thiols can yield new derivatives with varying biological properties. Additionally, it can participate in electrophilic aromatic substitution reactions due to its aromatic nature .
Research indicates that pyrimidine derivatives, including 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine, exhibit significant biological activities. Studies have shown that this compound possesses antibacterial properties, making it a candidate for further development in pharmaceuticals targeting bacterial infections. Its mechanism of action may involve interference with bacterial DNA synthesis or function . Moreover, the compound may also display anti-inflammatory effects, although further studies are required to elucidate its full pharmacological profile .
The synthesis of 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine typically involves multi-step reactions:
This method yields the final product with variable yields depending on reaction conditions .
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine has several potential applications:
Interaction studies involving 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine focus on its effects on various biological systems. These studies assess how the compound interacts with bacterial enzymes or receptors that are crucial for microbial survival. Furthermore, its interactions with other pharmaceuticals can provide insights into potential synergistic effects or antagonistic outcomes when used in combination therapies .
Several compounds share structural similarities with 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4,6-Dichloro-2-(methylthio)pyrimidine | Lacks methyl group at position 5 | Antibacterial |
5-Methyl-2-(methylthio)pyrimidine | No chlorine substituents | Moderate antibacterial activity |
4-Chloro-5-methyl-2-(methylthio)pyrimidine | One chlorine atom only | Antifungal properties |
4-Amino-5-methyl-2-(methylthio)pyrimidine | Contains an amino group | Potentially anti-inflammatory |
The presence of two chlorine atoms and specific methyl and methylthio groups in 4,6-dichloro-5-methyl-2-(methylthio)pyrimidine enhances its reactivity and biological activity compared to similar compounds, making it a unique candidate for further research and application development .
4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine represents a sophisticated member of the aromatic heterocyclic compound family, specifically classified within the diazine subfamily of nitrogen-containing heterocycles [1] [2]. This compound belongs to the broader category of organoheterocyclic compounds, which constitute one of the largest and most structurally diverse families within organic chemistry [3]. The systematic classification places this molecule within the pyrimidine derivatives, characterized by a six-membered aromatic ring containing two nitrogen atoms positioned at the 1 and 3 locations [1] [4].
The compound's structural foundation rests upon the pyrimidine core, which serves as an aromatic heterocyclic scaffold with the molecular formula C₄H₄N₂ [1]. Pyrimidine itself represents one of three fundamental diazine isomers, distinguished from pyrazine (nitrogen atoms at positions 1 and 4) and pyridazine (nitrogen atoms at positions 1 and 2) [1] [5]. The aromatic character of the pyrimidine ring system derives from its conjugated π-electron system, which follows Hückel's rule with six π-electrons distributed across the six-membered ring [4].
The International Union of Pure and Applied Chemistry nomenclature for 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine follows established principles for heterocyclic compound naming [6] [7]. The primary IUPAC designation is 4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine, while the alternative accepted name maintains the methylthio designation [6] [8]. This nomenclature reflects the systematic approach to naming substituted pyrimidines, where the parent heterocycle serves as the foundation for identifying substituent positions and chemical modifications [9] [10].
The pyrimidine ring numbering system follows the established convention for six-membered nitrogen heterocycles, where numbering begins at the nitrogen atom that would participate in glycosidic bonding in nucleoside formation [11]. The numbering proceeds clockwise around the ring, with nitrogen atoms occupying positions 1 and 3 [1] [11]. This standardized numbering system ensures unambiguous identification of substituent positions across different pyrimidine derivatives [3] [9].
The compound exhibits a tetrasubstituted pyrimidine pattern with functional groups positioned at carbons 2, 4, 5, and 6 [6] [7]. The methylthio group (methylsulfanyl) occupies position 2, representing a sulfur-containing substituent that introduces both electronic and steric effects to the aromatic system [6] [12]. The two chlorine atoms at positions 4 and 6 provide symmetric halogen substitution, while the methyl group at position 5 contributes alkyl substitution to the heterocyclic framework [6] [7].
The substituent priority for nomenclature purposes follows IUPAC guidelines, where halogen substituents (chloro groups) receive high priority as electron-withdrawing substituents [10] [13]. The methylthio functionality represents a medium-priority substituent that functions as both an electron-donating group through sulfur lone pair donation and an electron-withdrawing group through sulfur's electronegativity [14] [10]. The methyl substituent carries the lowest nomenclature priority as a simple alkyl group [14] [13].
Property | Value |
---|---|
IUPAC Name (Primary) | 4,6-dichloro-5-methyl-2-methylsulfanylpyrimidine [6] |
IUPAC Name (Alternative) | 4,6-Dichloro-5-methyl-2-(methylthio)pyrimidine [12] |
Molecular Formula | C₆H₆Cl₂N₂S [6] [12] |
CAS Registry Number | 109414-76-8 [6] [12] |
Molecular Weight (g/mol) | 209.10 [12] [7] |
SMILES Notation | CC1=C(N=C(N=C1Cl)SC)Cl [6] [7] |
InChI Identifier | InChI=1S/C6H6Cl2N2S/c1-3-4(7)9-6(11-2)10-5(3)8/h1-2H3 [6] [12] |
InChI Key | HMZPZWSEUHDAKM-UHFFFAOYSA-N [6] [7] |
Classification Level | Classification |
---|---|
Kingdom | Organic compounds [15] |
Domain | Organoheterocyclic compounds [15] |
Class | Aromatic heterocycles [2] |
Subclass | Six-membered nitrogen heterocycles [1] [4] |
Family | Diazines (1,3-diazines) [1] |
Subfamily | Pyrimidines [16] [1] |
Specific Type | Chloropyrimidine derivatives [17] |
Substitution Pattern | Tetrasubstituted pyrimidine [18] |
The structural analysis reveals multiple functional group classifications within the molecular framework [6] [12]. The pyrimidine core provides the aromatic heterocyclic foundation, characterized by its conjugated π-electron system and dual nitrogen heteroatoms [1] [2]. The chlorine substituents at positions 4 and 6 represent halogen functional groups that significantly influence both electronic properties and chemical reactivity patterns [17] [14].
The methylthio substituent at position 2 introduces a thioether functional group, characterized by sulfur-carbon bonding that contributes unique electronic and steric properties to the molecule [6] . This substituent can also be designated as methylsulfanyl according to modern IUPAC nomenclature preferences [6] [8]. The methyl group at position 5 represents an alkyl substituent that provides electron-donating characteristics through hyperconjugation effects [14].
Position | Substituent | Chemical Formula | IUPAC Priority | Nomenclature Function |
---|---|---|---|---|
2 | Methylthio (methylsulfanyl) | -SCH₃ [6] | Medium [10] | Functional prefix [10] |
4 | Chloro | -Cl [6] | High [13] | Substituent prefix [14] |
5 | Methyl | -CH₃ [6] | Low [13] | Substituent prefix [14] |
6 | Chloro | -Cl [6] | High [13] | Substituent prefix [14] |
The compound demonstrates the characteristic structural features of substituted pyrimidines, maintaining the essential aromatic heterocyclic framework while incorporating diverse functional group modifications [16] [20]. The presence of multiple substituents creates a unique electronic environment that distinguishes this derivative from simpler pyrimidine analogs [18] [20]. The substitution pattern reflects common synthetic approaches to pyrimidine functionalization, where sequential introduction of different functional groups allows for fine-tuning of molecular properties [21] [22].